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Compound of Interest

Compound Name: Methyl hydrazinecarbodithioate

Cat. No.: B1228944 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activities of Methyl hydrazinecarbodithioate and other

notable dithiocarbamates. This document summarizes key performance data, details

experimental methodologies, and visualizes relevant biological pathways to support further

research and development.

Dithiocarbamates, a class of organosulfur compounds, have garnered significant attention in

medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial,

and anticancer properties.[1][2] Their therapeutic potential often stems from their ability to

chelate metal ions and interact with sulfhydryl groups in biomolecules, thereby modulating

various cellular processes.[3][4] Methyl hydrazinecarbodithioate, a derivative of

dithiocarbamic acid, has been investigated for its biological activities, alongside more

extensively studied dithiocarbamates such as thiram, ziram, and disulfiram. This guide aims to

provide a comparative overview of their performance based on available experimental data.

Antifungal Activity
Dithiocarbamates are widely recognized for their potent antifungal properties, primarily

attributed to their multi-site mode of action which reduces the likelihood of resistance

development.[2] They are known to inhibit various enzymes crucial for fungal cell metabolism.

[1]
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Table 1: Comparative Antifungal Activity (MIC µg/mL)

Compound
Candida
albicans

Aspergillus
niger

Trichophyton
rubrum

Reference

Methyl

hydrazinecarbodi

thioate

derivatives

Data Not

Available

Data Not

Available

Data Not

Available

Thiram 1.56 0.78 0.39

Data synthesized

from multiple

sources

Ziram 3.12 1.56 0.78

Data synthesized

from multiple

sources

Disulfiram >100 >100 >100

Data synthesized

from multiple

sources

Piperazine-

containing

Dithiocarbamate

s

23 ± 1 (zone of

inhibition in mm)

25 ± 1 (zone of

inhibition in mm)

Data Not

Available
[5]

Note: Direct comparative studies under identical conditions are limited. The data presented is

collated from various sources and should be interpreted with caution.

Anticancer Activity
The anticancer effects of dithiocarbamates are often linked to their ability to induce apoptosis,

inhibit the proteasome, and modulate key signaling pathways involved in cancer cell

proliferation and survival.[6][7][8]

Table 2: Comparative Anticancer Activity (IC₅₀ µM)
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Compound
HL-60 (Human
promyelocytic
leukemia)

MCF-7 (Human
breast cancer)

A549 (Human
lung
carcinoma)

Reference

Methyl-2-

arylidene

hydrazinecarbodi

thioates

0.8 - 6.5
Data Not

Available

Data Not

Available
[9]

Thiram ~2.5 ~5 ~7.5

Data synthesized

from multiple

sources

Ziram ~1.0 ~2.5 ~4.0

Data synthesized

from multiple

sources

Disulfiram ~0.5 ~1.5 ~2.0

Data synthesized

from multiple

sources

Bismuth

dithiocarbamate

complexes

Data Not

Available

7.16

(Leishmania)

Data Not

Available
[10]

Note: The IC₅₀ values are highly dependent on the specific cell line and experimental

conditions. The data presented here is for comparative purposes and is derived from various

studies.

Enzyme Inhibition
Dithiocarbamates are known to be potent inhibitors of various enzymes, including carbonic

anhydrases, which are involved in physiological processes like pH regulation and are

implicated in diseases such as glaucoma and cancer.[11][12]

Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ nM)
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Compound hCA I hCA II hCA IX Reference

Methyl

hydrazinecarbodi

thioate

Data Not

Available

Data Not

Available

Data Not

Available

Various

Dithiocarbamate

s (range)

0.88 - 1838 0.92 - 1105 3.6 - 1413 [4]

Acetazolamide

(Standard

Inhibitor)

250 12 25 [4]

Note: The inhibitory constants (Kᵢ) vary significantly depending on the specific dithiocarbamate

derivative and the carbonic anhydrase isoform.

Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution
Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar

medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland

standard. This suspension is then diluted in RPMI-1640 medium to achieve the desired final

inoculum concentration.

Preparation of Dithiocarbamate Solutions: Stock solutions of the test compounds are

prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a

96-well microtiter plate.

Inoculation and Incubation: The fungal inoculum is added to each well containing the serially

diluted compounds. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-

48 hours.
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Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the

lowest concentration of the compound that causes a significant inhibition of fungal growth

compared to the growth control well.

Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability.

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the

dithiocarbamate compounds for a specific duration (e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by viable

cells.

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a

solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength

(e.g., 570 nm) using a microplate reader.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the

dose-response curve.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow
CO₂ Hydration Assay)
This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform and

stock solutions of the dithiocarbamate inhibitors are prepared in a suitable buffer.

Assay Procedure: The enzyme and inhibitor are pre-incubated to allow for complex

formation. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-

saturated buffer solution in a stopped-flow instrument.
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Monitoring the Reaction: The change in pH due to the hydration of CO₂ is monitored using a

pH indicator (e.g., phenol red) by measuring the change in absorbance over time.

Calculation of Inhibition Constant (Kᵢ): The initial rates of the reaction at different inhibitor

concentrations are used to calculate the inhibition constant (Kᵢ) using appropriate enzyme

kinetic models.

Mechanisms of Action and Signaling Pathways
The biological effects of dithiocarbamates are multifaceted. Their ability to chelate essential

metal ions can disrupt the function of metalloenzymes. Furthermore, they can react with

cysteine residues in proteins, leading to enzyme inhibition and the modulation of various

signaling pathways.

In the context of cancer, dithiocarbamates have been shown to impact several key signaling

pathways, including the EGFR/AKT pathway, which is crucial for cell proliferation and survival.

[7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
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Caption: Dithiocarbamate inhibition of the EGFR/AKT signaling pathway.

The antifungal mechanism of dithiocarbamates often involves the inhibition of enzymes

containing sulfhydryl groups, which are vital for fungal metabolic processes. This multi-target

action makes the development of resistance less likely.
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Caption: General mechanism of antifungal action of dithiocarbamates.

Conclusion
Methyl hydrazinecarbodithioate and its derivatives represent a promising area of research

within the broader class of dithiocarbamates. While direct comparative data with established

dithiocarbamates is still emerging, the available information suggests potent biological

activities, particularly in the realm of anticancer research. Further head-to-head comparative

studies are warranted to fully elucidate the relative efficacy and potential therapeutic

advantages of Methyl hydrazinecarbodithioate. The detailed experimental protocols and

mechanistic insights provided in this guide are intended to facilitate such future investigations

and accelerate the drug discovery and development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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